1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole
CAS No.: 1803582-77-5
Cat. No.: VC2900247
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803582-77-5 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 1-[1-(2-methylphenyl)-2-nitropropyl]pyrazole |
| Standard InChI | InChI=1S/C13H15N3O2/c1-10-6-3-4-7-12(10)13(11(2)16(17)18)15-9-5-8-14-15/h3-9,11,13H,1-2H3 |
| Standard InChI Key | AZMCQWDHAIPSQE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2 |
| Canonical SMILES | CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2 |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole is a well-defined chemical entity with specific molecular characteristics that determine its behavior in various biological and chemical systems.
Table 1: Chemical Identification and Properties
| Property | Value |
|---|---|
| CAS No. | 1803582-77-5 |
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) connected to a 2-methylphenyl group and a nitropropyl moiety. The structural arrangement creates a molecule with potential hydrogen bonding capabilities and specific chemical reactivity patterns that contribute to its biological activities.
Structural Features and Molecular Interactions
The core pyrazole structure of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole contributes significantly to its chemical behavior and potential biological activities. This heterocyclic structure contains two nitrogen atoms in adjacent positions within a five-membered ring, creating a specific electronic distribution that influences its reactivity. The 2-methylphenyl substituent adds lipophilicity to the molecule, while the nitropropyl group introduces polarity and potential hydrogen bond acceptor sites.
Synthesis Methods
Standard Synthetic Route
Biological Activities and Applications
Pharmacological Profile
Pyrazole derivatives, including 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole, exhibit a wide range of biological activities that make them valuable compounds in pharmaceutical research and development. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical Reactions and Mechanisms
General Reactivity
Reactions involving 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole require careful control of conditions such as pH, temperature, and solvent choice to achieve desired outcomes. The compound's reactivity is influenced by both the pyrazole core and the functional groups attached to it.
Reduction Reactions
The nitro group in 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole can potentially undergo reduction under appropriate conditions. Such reducing conditions may involve catalysts or specific reagents like palladium on carbon or hydrogen gas. These transformations could lead to amino derivatives with potentially different biological profiles.
Comparison with Related Compounds
Structural Analogues
Several structurally related pyrazole derivatives provide context for understanding the properties and potential applications of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole:
Table 2: Comparison of Related Pyrazole Derivatives
Structure-Activity Relationships
The positioning of substituents on the pyrazole ring and phenyl group significantly influences the biological activity of these compounds. The presence of the nitro group in different positions can alter the electronic distribution within the molecule, affecting its interaction with biological targets .
The 2-methylphenyl group in 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole provides specific steric and electronic properties that may contribute to its interaction with biological receptors or enzymes. These interactions are crucial for determining the compound's efficacy in various biological applications.
Synthesis and Characterization Techniques
Analytical Methods
Characterization of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole and related compounds typically employs various analytical techniques:
-
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) are essential for structural confirmation .
-
Infrared (IR) spectroscopy helps identify functional groups, particularly the characteristic bands of the nitro group and pyrazole ring .
-
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments.
-
Elemental analysis offers validation of the molecular formula through quantitative determination of constituent elements .
Purification Techniques
Synthesis of pyrazole derivatives often requires careful purification to obtain the desired product with high purity. Common purification methods include:
-
Column chromatography using appropriate solvent systems to separate the target compound from reaction byproducts .
-
Recrystallization from suitable solvents to improve purity and obtain crystalline material for further analysis.
-
Monitoring of reaction progress and purification efficiency using thin-layer chromatography (TLC) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume